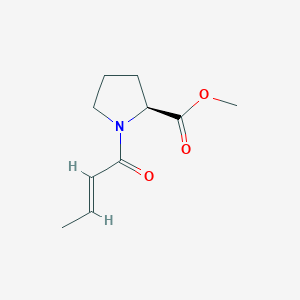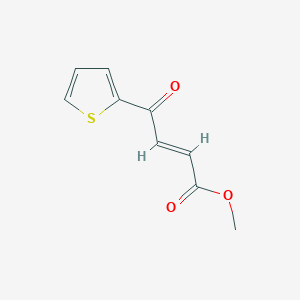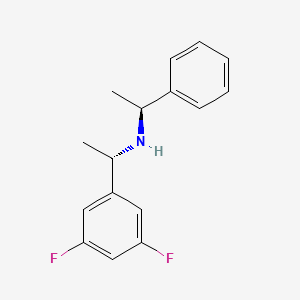
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and (S)-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3,5-difluorobenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to streamline the production process.
化学反応の分析
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Halogenating agents or nucleophiles such as sodium azide or alkyl halides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as azides, alkyl groups, or halogens.
科学的研究の応用
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
®-1-(3,5-Difluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3,5-Difluorophenyl)-N-phenylethylamine: A structurally similar compound lacking the chiral center.
1-(3,5-Difluorophenyl)-N-methyl-ethan-1-amine: A compound with a methyl group instead of the phenylethyl group.
Uniqueness
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and in studies of stereoselective biological processes.
特性
分子式 |
C16H17F2N |
|---|---|
分子量 |
261.31 g/mol |
IUPAC名 |
(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine |
InChI |
InChI=1S/C16H17F2N/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14/h3-12,19H,1-2H3/t11-,12-/m0/s1 |
InChIキー |
JFBUPTFKLMWNFJ-RYUDHWBXSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F |
正規SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


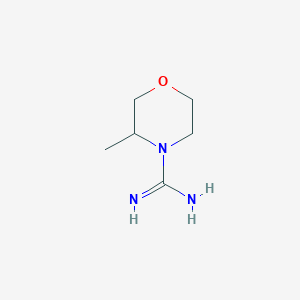
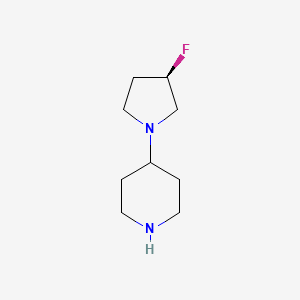
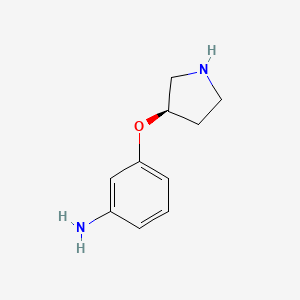

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
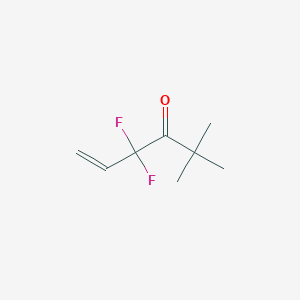
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

